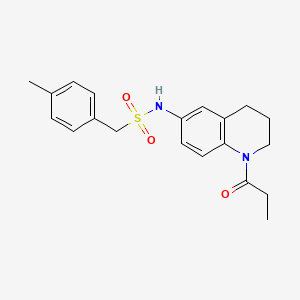

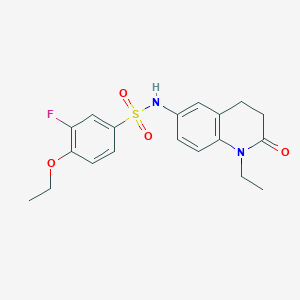

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide, also known as PTMQ, is a compound that has attracted significant attention in scientific research. It is a small molecule that has shown promising results in various biological assays, making it a potential drug candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Optically Active Tetrahydroquinoline Synthesis

The synthesis of optically active tetrahydroquinolines has been explored, demonstrating the compound's potential in creating chiral molecules. This research highlights the catalytic enantioselective reactions that produce atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline with an N-C chiral axis. Such molecules have significant implications in medicinal chemistry and asymmetric synthesis, where the control of molecular chirality is crucial for the desired biological activity. The study by Suzuki et al. (2015) showcases how the addition of methane sulfonic acid to axially chiral quinoline dramatically lowers the barrier to rotation around the chiral axis, a property that can be exploited in the development of dynamic chiral systems and materials (Suzuki et al., 2015).

Methionine Aminopeptidase Inhibition

Research on quinolinyl sulfonamides, including compounds similar to N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide, has identified them as potent inhibitors of the enzyme methionine aminopeptidase (MetAP). This enzyme is crucial in protein synthesis and is a target for antibiotic and anticancer drug development. Huang et al. (2006) discovered that these inhibitors exhibit varying inhibitory potencies depending on the metal form of Escherichia coli MetAP, highlighting the compound's potential in developing new therapeutic agents (Huang et al., 2006).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives provides insight into the antimicrobial potential of similar compounds. Fadda et al. (2016) synthesized novel functionalized N-sulfonates with potential biological activity, including quaternary ammonium salts, which showed high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests that compounds like N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide could be explored for their antimicrobial properties, potentially leading to new antibacterial and antifungal agents (Fadda et al., 2016).

Hydroxylation Catalysis

Compounds with a tetrahydroquinoline structure are also being explored in the context of biomimetic catalysis. Wilfer et al. (2015) studied the use of bis(pyrazolyl)methane ligands, similar in structure to the target compound, in catalyzing the hydroxylation of phenols using oxygen. This process mimics the enzyme tyrosinase's activity, which is essential in the biosynthesis of melanin and other polyphenols. The research demonstrates the compound's potential in synthetic chemistry for the selective oxidation of organic substrates, offering a greener alternative to traditional methods (Wilfer et al., 2015).

Propiedades

IUPAC Name |

1-(4-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-20(23)22-12-4-5-17-13-18(10-11-19(17)22)21-26(24,25)14-16-8-6-15(2)7-9-16/h6-11,13,21H,3-5,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYDNCFJCKFEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2756704.png)

![1-(([2,2'-Bifuran]-5-ylmethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2756711.png)

![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2756722.png)